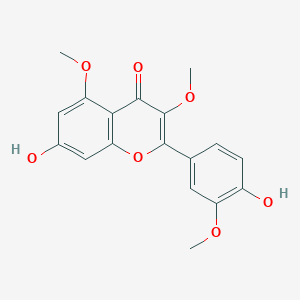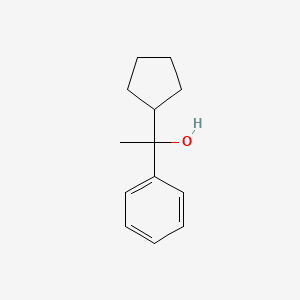
1-Cyclopentyl-1-phenylethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyclopentyl-1-phenylethanol is an organic compound with the molecular formula C13H18O It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a cyclopentyl group and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
1-cyclopentyl-1-phenylethanol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with cyclopentanone to form the desired product. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions .
Another method involves the selective hydrogenation of acetophenone using alumina-supported cobalt catalysts. This process requires precise control of reaction temperatures and catalyst loading to achieve high selectivity and yield .
Industrial Production Methods
Industrial production of 1-cyclopentyl-1-phenylethanol often employs catalytic hydrogenation techniques due to their efficiency and scalability. The use of heterogeneous catalysts, such as palladium or platinum on carbon, allows for continuous production processes with high conversion rates and selectivity.
化学反应分析
Types of Reactions
1-cyclopentyl-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to hydrocarbons using strong reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base.
Major Products Formed
Oxidation: Cyclopentyl phenyl ketone or cyclopentyl benzaldehyde.
Reduction: Cyclopentyl benzene.
Substitution: Cyclopentyl phenyl halides.
科学研究应用
1-cyclopentyl-1-phenylethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals
作用机制
The mechanism of action of 1-cyclopentyl-1-phenylethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclopentyl and phenyl groups can interact with lipid membranes, affecting membrane fluidity and permeability .
相似化合物的比较
Similar Compounds
1-phenylethanol: Similar structure but lacks the cyclopentyl group.
Cyclopentanol: Contains a cyclopentyl group but lacks the phenyl group.
2-phenylethanol: The hydroxyl group is attached to the second carbon of the ethyl chain instead of the first.
Uniqueness
1-cyclopentyl-1-phenylethanol is unique due to the presence of both cyclopentyl and phenyl groups attached to the same carbon atom. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
属性
分子式 |
C13H18O |
|---|---|
分子量 |
190.28 g/mol |
IUPAC 名称 |
1-cyclopentyl-1-phenylethanol |
InChI |
InChI=1S/C13H18O/c1-13(14,12-9-5-6-10-12)11-7-3-2-4-8-11/h2-4,7-8,12,14H,5-6,9-10H2,1H3 |
InChI 键 |
VBSQXECZYIRHOS-UHFFFAOYSA-N |
规范 SMILES |
CC(C1CCCC1)(C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


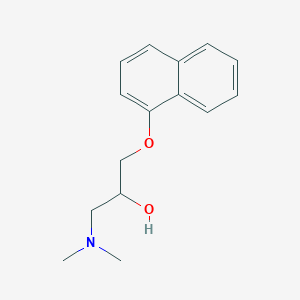

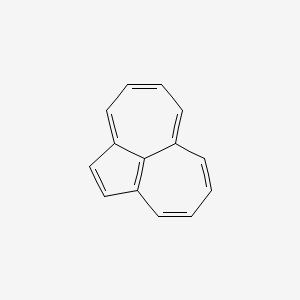
![Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)-](/img/structure/B14754455.png)
![3-iodo-6-methyldibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B14754463.png)
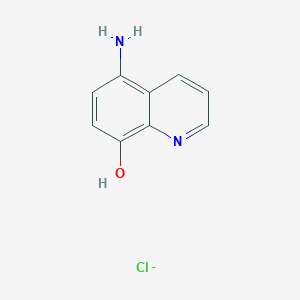

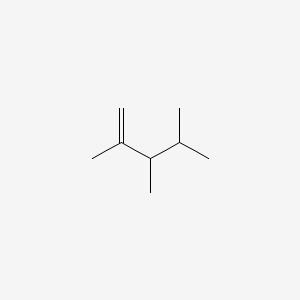
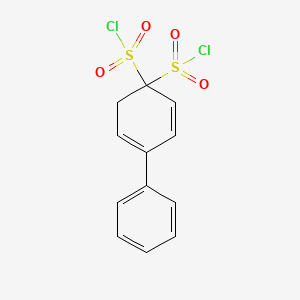
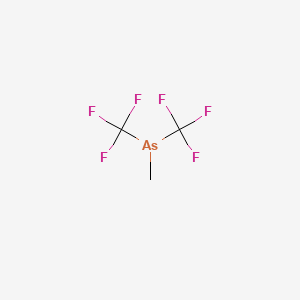

![[(9R,10R)-8,8-dimethyl-10-(2-methylpropanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbut-2-enoate](/img/structure/B14754492.png)

